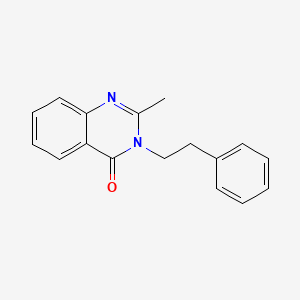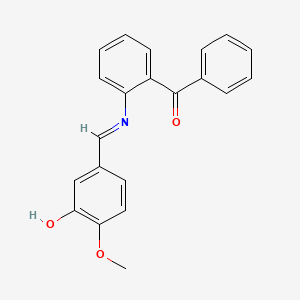
(2-(((3-Hydroxy-4-methoxyphenyl)methylene)amino)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(((3-Hydroxy-4-methoxyphenyl)methylene)amino)phenyl)methanone is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((3-Hydroxy-4-methoxyphenyl)methylene)amino)phenyl)methanone typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The mixture is stirred at room temperature for one hour, resulting in an orange precipitate. This precipitate is then filtered and washed with methanol to yield the pure imine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using large-scale organic synthesis techniques. These methods may involve the use of solvents like methanol and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(((3-Hydroxy-4-methoxyphenyl)methylene)amino)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2-(((3-Hydroxy-4-methoxyphenyl)methylene)amino)phenyl)methanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (2-(((3-Hydroxy-4-methoxyphenyl)methylene)amino)phenyl)methanone exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: This compound is similar in structure and has applications as a UV absorber in sunscreens.
2-Hydroxy-4-methoxyacetophenone: Another structurally related compound used in organic synthesis.
Uniqueness
(2-(((3-Hydroxy-4-methoxyphenyl)methylene)amino)phenyl)methanone is unique due to its specific functional groups and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological molecules make it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
41242-39-1 |
|---|---|
Molekularformel |
C21H17NO3 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
[2-[(3-hydroxy-4-methoxyphenyl)methylideneamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H17NO3/c1-25-20-12-11-15(13-19(20)23)14-22-18-10-6-5-9-17(18)21(24)16-7-3-2-4-8-16/h2-14,23H,1H3 |
InChI-Schlüssel |
QNPUSAOBAPAYLT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=CC=C2C(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)

![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)
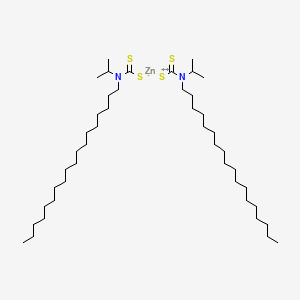
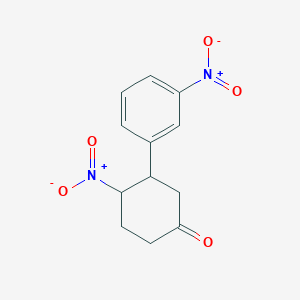
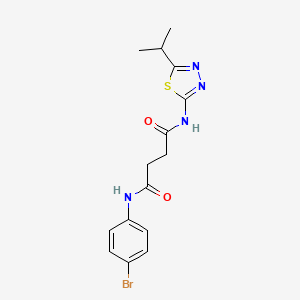
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)
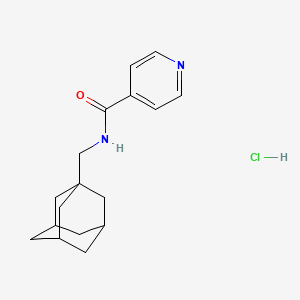
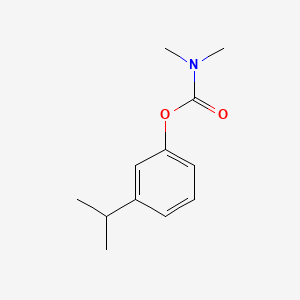
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
